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Introduction
The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance

channel that forms in the inner mitochondrial membrane.[1] Its opening leads to the dissipation

of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-

apoptotic factors, ultimately contributing to cell death.[2][3] The mPTP is implicated in various

pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and

cancer. Consequently, the modulation of mPTP opening presents a promising therapeutic

target.

Bongkrekic acid is a potent and specific inhibitor of the mPTP.[4][5] It acts by binding to the

adenine nucleotide translocase (ANT), a key component of the mPTP complex, thereby

stabilizing the pore in its closed conformation.[5][6] This property makes Bongkrekic acid an

invaluable tool for studying the role of the mPTP in cellular physiology and pathology, as well

as for screening potential therapeutic agents that target this channel.

These application notes provide a detailed protocol for assessing mPTP opening in living cells

using the calcein-AM/cobalt chloride (CoCl₂) quenching assay, with Bongkrekic acid as a key

inhibitory control and experimental agent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10769442?utm_src=pdf-interest
https://www.targetmol.com/compound/bongkrekic_acid_%28ammonium_salt%29
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00506.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177258/
https://www.ahajournals.org/doi/pdf/10.1161/01.atv.0000152726.49229.bf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5440313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5440313/
https://mito-egfp-probe.com/index.php?g=Wap&m=Article&a=detail&id=10711
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the Assay
The calcein-AM/CoCl₂ assay is a widely used method to directly measure mPTP opening in

intact cells.[7][8] The assay is based on the following principles:

Calcein-AM Loading: The membrane-permeable dye, calcein-AM, is loaded into cells where

it is cleaved by intracellular esterases to the membrane-impermeable fluorescent molecule,

calcein. Calcein distributes throughout the cytoplasm and inside the mitochondria, emitting a

green fluorescence.[9]

Cytosolic Quenching: Cobalt chloride (CoCl₂), a quencher of calcein fluorescence, is added

to the extracellular medium. CoCl₂ can permeate the plasma membrane but not the inner

mitochondrial membrane of healthy mitochondria. Therefore, it quenches the cytosolic

calcein fluorescence, while the mitochondrial calcein remains fluorescent.[9]

mPTP Opening Detection: Upon induction of mPTP opening, the inner mitochondrial

membrane becomes permeable to small molecules, including CoCl₂. The influx of CoCl₂ into

the mitochondrial matrix quenches the calcein fluorescence. The decrease in mitochondrial

fluorescence is a direct measure of mPTP opening.[10]

Bongkrekic acid, by inhibiting mPTP opening, prevents the entry of CoCl₂ into the mitochondria,

thus preserving the mitochondrial calcein fluorescence.
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Signaling Pathway of mPTP Opening and Inhibition
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Caption: Role of mPTP in apoptosis and its inhibition by Bongkrekic acid.
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Experimental Workflow for mPTP Assay

Assay Steps

1. Cell Seeding & Culture

2. Pre-treatment with Bongkrekic Acid
(or vehicle control)

3. Induction of mPTP Opening
(e.g., with Ionomycin)

4. Staining with Calcein-AM

5. Quenching with CoCl2

6. Data Acquisition
(Fluorescence Microscopy or Flow Cytometry)

7. Data Analysis

Click to download full resolution via product page

Caption: Key steps of the mPTP assay experimental workflow.
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This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

Reagent Preparation
Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of anhydrous

DMSO. Store at -20°C, protected from light.

Bongkrekic Acid Stock Solution (10 mM): Dissolve 5 mg of Bongkrekic acid in 1 mL of

DMSO. Store at -20°C.

Cobalt Chloride (CoCl₂) Solution (100 mM): Dissolve 1.3 g of CoCl₂ in 100 mL of distilled

water. Store at 4°C.

Ionomycin Stock Solution (1 mM): Dissolve 1 mg of Ionomycin in 1.39 mL of DMSO. Store at

-20°C.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with

10 mM HEPES, pH 7.4.

Protocol for Adherent Cells (Fluorescence Microscopy)
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in

50-70% confluency on the day of the experiment.

Pre-treatment with Bongkrekic Acid:

Prepare working concentrations of Bongkrekic acid (e.g., 10-50 µM) in pre-warmed cell

culture medium.[4]

Remove the culture medium from the cells and wash once with PBS.

Add the Bongkrekic acid-containing medium or vehicle control (DMSO) to the cells.

Incubate for 30-60 minutes at 37°C.[11]

Induction of mPTP Opening (Positive Control):
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For positive control wells, add an mPTP inducer such as Ionomycin (final concentration 1-

5 µM) for the last 15-30 minutes of the pre-treatment incubation.

Calcein-AM Loading:

Prepare a 1 µM Calcein-AM loading solution in Assay Buffer.

Remove the treatment medium and wash the cells twice with warm Assay Buffer.

Add the Calcein-AM loading solution to the cells and incubate for 15-30 minutes at 37°C,

protected from light.

CoCl₂ Quenching:

Prepare a quenching solution containing 1 mM CoCl₂ in Assay Buffer.

Remove the Calcein-AM loading solution and wash the cells twice with Assay Buffer.

Add the CoCl₂ quenching solution and incubate for 10-15 minutes at room temperature,

protected from light.

Imaging:

Immediately image the cells using a fluorescence microscope with appropriate filters for

green fluorescence (e.g., Ex/Em = 494/517 nm).

Acquire images from multiple fields for each condition.

Protocol for Suspension Cells (Flow Cytometry)
Cell Preparation: Resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

Pre-treatment with Bongkrekic Acid:

Aliquot 1 mL of the cell suspension into flow cytometry tubes.

Add Bongkrekic acid (e.g., 10-50 µM final concentration) or vehicle control to the

respective tubes.[4]
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Incubate for 30-60 minutes at 37°C.[11]

Induction of mPTP Opening (Positive Control):

To the positive control tube, add Ionomycin (1-5 µM final concentration) for the last 15-30

minutes of incubation.

Calcein-AM Loading and CoCl₂ Quenching:

Prepare a staining solution containing 1 µM Calcein-AM and 1 mM CoCl₂ in Assay Buffer.

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 500 µL of the staining solution.

Incubate for 15-30 minutes at 37°C, protected from light.

Data Acquisition:

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a

green fluorescence detector (e.g., FITC channel).

Collect at least 10,000 events per sample.

Data Presentation and Analysis
Quantitative data from the mPTP assay can be presented in a tabular format for clear

comparison. The fluorescence intensity of the mitochondrial calcein is inversely proportional to

the degree of mPTP opening.

Table 1: Quantitative Analysis of mPTP Inhibition by Bongkrekic Acid
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Cell Type
mPTP
Inducer

Bongkrekic
Acid
Concentrati
on (µM)

Assay
Method

Observed
Effect

Reference

Human

Platelets

Convulxin +

Thrombin
10 - 50

Flow

Cytometry

Dose-

dependent

inhibition of

coated-

platelet

formation and

mitochondrial

depolarizatio

n.

[4]

HeLa and

SW2 cells

Flavopiridol

or

Camptothecin

50
Fluorescence

Microscopy

Pre-

incubation

with

Bongkrekic

acid

prevented the

loss of

mitochondrial

membrane

potential.

[11]

Mouse Lung

Endothelial

Cells

Palmitic Acid 25
Fluorescence

Microscopy

Attenuated

palmitate-

induced

mitochondrial

damage and

spontaneous

mPTP

formation.

Murine

Pancreatic

Acinar Cells

CCK-8 or

TLCS

50 Confocal

Fluorescence

Microscopy

Protected

against the

loss of

mitochondrial

[5]
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membrane

potential

(Δψm) and

NAD(P)H.

Mouse

Embryonic

Fibroblasts

(MEFs)

Basal

conditions in

PINK1-/- cells

Not specified,

used as

inhibitor

Fluorescence

Microscopy

Abrogated

the genotypic

difference in

mPTP

opening

between

PINK1-/- and

control cells.

Troubleshooting
Issue Possible Cause Solution

High background fluorescence
Incomplete quenching of

cytosolic calcein.

Optimize CoCl₂ concentration

(try a range from 0.5 to 2 mM).

Ensure adequate washing

after Calcein-AM loading.

Weak mitochondrial signal
Low Calcein-AM loading. Cells

are unhealthy.

Increase Calcein-AM

concentration or incubation

time. Ensure cells are healthy

and not overly confluent.

No response to inducer

Inducer concentration is too

low or ineffective for the cell

type.

Increase the concentration of

the inducer or try a different

inducer. Optimize the

incubation time.

High variability between

replicates

Inconsistent cell numbers or

handling. Photobleaching.

Ensure accurate cell counting

and consistent pipetting.

Minimize exposure of stained

cells to light.

Conclusion
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The calcein-AM/CoCl₂ assay is a robust and direct method for studying mPTP opening in living

cells. When used in conjunction with Bongkrekic acid, a specific mPTP inhibitor, this assay

provides a powerful tool for researchers in basic science and drug development to investigate

the role of the mPTP in various physiological and pathological processes and to screen for

novel modulators of this critical mitochondrial channel. Careful optimization of the protocol for

the specific cell type and experimental conditions is crucial for obtaining reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b10769442#mitochondrial-
permeability-transition-pore-assay-using-bongkrekic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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